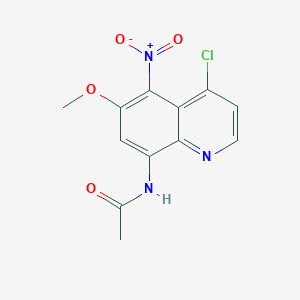
4-Chloro-2-(1,3-dithian-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1,3-dithian-2-yl)phenol, also known as CDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-Chloro-2-(1,3-dithian-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to inhibit the growth of bacteria and fungi by interfering with the synthesis of cell walls and membranes. It has also been shown to inhibit the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects
4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells. 4-Chloro-2-(1,3-dithian-2-yl)phenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 4-Chloro-2-(1,3-dithian-2-yl)phenol in lab experiments is its ability to inhibit the growth of bacteria, fungi, and viruses. This makes it a useful tool for studying the mechanisms of these microorganisms and developing new treatments for infections. However, one limitation of using 4-Chloro-2-(1,3-dithian-2-yl)phenol is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 4-Chloro-2-(1,3-dithian-2-yl)phenol. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to determine its efficacy and safety in this application. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have potential as an inhibitor of acetylcholinesterase, which could make it a useful tool for studying the mechanisms of Alzheimer's disease and developing new treatments. Further research is needed to determine its effectiveness in this application. Finally, more studies are needed to fully understand the mechanism of action of 4-Chloro-2-(1,3-dithian-2-yl)phenol and its potential applications in various fields of scientific research.
合成法
4-Chloro-2-(1,3-dithian-2-yl)phenol can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 1,3-dithiane-2-carboxaldehyde in the presence of a base, followed by oxidation and deprotection steps. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
4-Chloro-2-(1,3-dithian-2-yl)phenol has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. 4-Chloro-2-(1,3-dithian-2-yl)phenol has also been shown to have potential as a photosensitizer for use in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
特性
製品名 |
4-Chloro-2-(1,3-dithian-2-yl)phenol |
|---|---|
分子式 |
C10H11ClOS2 |
分子量 |
246.8 g/mol |
IUPAC名 |
4-chloro-2-(1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C10H11ClOS2/c11-7-2-3-9(12)8(6-7)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5H2 |
InChIキー |
QMAKUFFCZCFCKM-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)Cl)O |
正規SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)



![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)




![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
